2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
CAS No.:
Cat. No.: VC13815216
Molecular Formula: C20H15NO5
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.
![2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid -](/images/structure/VC13815216.png)
Specification
Molecular Formula | C20H15NO5 |
---|---|
Molecular Weight | 349.3 g/mol |
IUPAC Name | 3-(3-nitro-2-phenylmethoxyphenyl)benzoic acid |
Standard InChI | InChI=1S/C20H15NO5/c22-20(23)16-9-4-8-15(12-16)17-10-5-11-18(21(24)25)19(17)26-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |
Standard InChI Key | KTNFQSVURRYQBL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C3=CC(=CC=C3)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C3=CC(=CC=C3)C(=O)O |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The compound has a molecular formula of C₂₀H₁₅NO₅ and a molecular weight of 349.3 g/mol . Its IUPAC name, 3-(3-nitro-2-phenylmethoxyphenyl)benzoic acid, reflects the positions of the benzyloxy (C₆H₅CH₂O–), nitro (–NO₂), and carboxylic acid (–COOH) groups on the biphenyl backbone . The SMILES notation, C1=CC=C(C=C1)COC2=C(C=CC=C2N+[O-])C3=CC(=CC=C3)C(=O)O, provides a precise representation of its connectivity .
Spectroscopic Data
-
¹H-NMR: Key signals include aromatic protons (δ 7.86–7.18 ppm) and benzyloxy methylene protons (δ 5.23 ppm) .
-
¹³C-NMR: Peaks at δ 181.2 ppm (carboxylic acid carbon) and δ 21.2–17.5 ppm (cyclopropane carbons in derivatives) confirm structural motifs .
-
IR: Stretching frequencies at 1700 cm⁻¹ (C=O) and 2932 cm⁻¹ (O–H) are diagnostic .
Synthetic Methodologies
Suzuki-Miyaura Coupling
The primary synthesis route involves a Pd-catalyzed Suzuki-Miyaura cross-coupling between 2-(benzyloxy)-1-bromo-3-nitrobenzene and 3-carboxyphenylboronic acid . Optimized conditions use tetrakis(triphenylphosphine)palladium(0) in a basic aqueous-organic solvent system (e.g., toluene/ethanol/Na₂CO₃), yielding 70–85% of the biphenyl intermediate .
Key Reaction Steps:
-
Coupling: Formation of the biphenyl core via Pd-mediated aryl-aryl bond formation.
-
Deprotection: Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding 3'-amino-2'-hydroxy derivatives .
Industrial Scalability
A patented method reports a 97.9% yield for the benzyloxy precursor using acetonitrile and potassium carbonate, highlighting cost-effective scalability . Post-synthetic modifications, such as nitro reduction, enable access to pharmacologically active amines .
Pharmacological Applications
Anticancer Activity
In vitro screening against MCF-7 and MDA-MB-231 breast cancer cells revealed potent cytotoxicity:
Mechanism of Action
Molecular docking studies indicate binding to estrogen receptor alpha (ERα) via π-π stacking and hydrogen bonding . The nitro group enhances electron-withdrawing effects, stabilizing receptor interactions .
Comparative Analysis of Biphenyl Carboxylic Acid Derivatives
The benzyloxy-nitro variant exhibits superior anticancer potency, likely due to optimized steric and electronic profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume